2-((4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide
Description
Properties
IUPAC Name |
2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS2/c1-10-4-6-11(7-5-10)17-13(21)9-23-15-19-18-14(20(15)16)12-3-2-8-22-12/h2-8H,9,16H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGMJKFYQOOFGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide is a derivative of 1,2,4-triazole, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological potential and mechanisms of action based on recent research findings.
Synthesis and Structural Analysis
The synthesis of triazole derivatives often involves the reaction of thiosemicarbazides with various electrophiles. For this compound, the structure was confirmed through techniques such as NMR and X-ray crystallography. These methods validate the compound's chemical integrity and provide insights into its molecular interactions.
Antioxidant Properties
Research indicates that triazole derivatives exhibit significant antioxidant activities. For instance, studies have shown that related compounds can scavenge free radicals and inhibit lipid peroxidation, which is crucial for protecting against oxidative stress in biological systems . The antioxidant capacity is often measured using assays that quantify the inhibition of reactive oxygen species (ROS).
Anticancer Activity
Triazole derivatives are recognized for their anticancer potential. For example, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. In particular, studies reported IC50 values indicating effective inhibition of colon carcinoma HCT-116 and breast cancer T47D cell lines . The mechanism often involves the induction of apoptosis and cell cycle arrest.
Anti-inflammatory Effects
The anti-inflammatory properties of triazole derivatives have been well-documented. These compounds can inhibit key inflammatory mediators such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in the inflammatory response. The ability to modulate these pathways suggests potential therapeutic applications in conditions characterized by chronic inflammation .
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of sodium salts derived from triazole compounds in models of stress-induced behavior. In rodent studies, the administration of sodium 2-((4-amino-5-(thiophen-2-y)methyl)-4H-1,2,4-triazol-3-yl)thioacetate showed promise in improving behavioral outcomes under stress conditions. This was assessed through various tests measuring anxiety and cognitive function .
Study on Stress-Protective Effects
A notable study investigated the effects of sodium 2-((4-amino-5-(thiophen-2-y)methyl)-4H-1,2,4-triazol-3-yl)thioacetate on white outbred rats subjected to acute immobilization stress. Behavioral assessments revealed that treated animals exhibited reduced anxiety-like behaviors compared to controls. Biochemical analyses indicated alterations in antioxidant enzyme activities and reduced oxidative damage markers in liver tissues .
Cytotoxicity Assessment
Another study evaluated the cytotoxic effects of various triazole derivatives against a panel of cancer cell lines. The results highlighted that certain modifications to the triazole structure significantly enhanced anticancer activity. Specifically, compounds with electron-withdrawing groups exhibited lower IC50 values against multiple cancer types .
Scientific Research Applications
Synthesis of Compound A
The synthesis of compound A typically involves several key steps:
-
Formation of the Triazole Ring :
- The triazole ring is synthesized through cyclization reactions involving appropriate precursors under acidic or basic conditions.
-
Introduction of the Thiophene Ring :
- This step involves using thiophene derivatives in cyclization reactions to introduce the thiophene moiety into the structure.
-
Acetamide Formation :
- The final step is the reaction of an amine with an acylating agent (e.g., acetic anhydride) to yield the acetamide group.
Chemical Reactions and Modifications
Compound A can undergo various chemical reactions, including:
- Oxidation : The thiophene ring can be oxidized to form sulfoxides or sulfones.
- Reduction : Nitro groups can be reduced to amines.
- Substitution Reactions : Nucleophilic substitution can occur at the acetamide group.
Common Reagents and Conditions
| Reaction Type | Common Reagents | Conditions |
|---|---|---|
| Oxidation | Hydrogen peroxide | Acidic or neutral medium |
| Reduction | Sodium borohydride | Basic conditions |
| Substitution | Amines or thiols | Basic conditions |
Medicinal Chemistry
Compound A has been investigated for its potential therapeutic properties:
- Antimicrobial Activity : Studies have shown that derivatives of triazoles exhibit broad-spectrum antimicrobial properties, making them candidates for developing new antibiotics .
- Anti-inflammatory Properties : Research indicates that triazole derivatives can inhibit inflammatory pathways, suggesting potential use in treating inflammatory diseases .
- Anticancer Activity : Some studies have highlighted the ability of triazole compounds to induce apoptosis in cancer cells, indicating their potential as anticancer agents .
Biochemical Applications
In biochemical research, compound A has been explored for its role as an enzyme inhibitor or receptor modulator:
- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in disease pathways, which can be crucial for drug development .
- Receptor Modulation : It may interact with various receptors, modulating their activity and influencing cellular responses.
Material Science
In industrial applications, compound A is being studied for its potential use in developing new materials with specific electronic or optical properties. Its unique structure may allow it to be incorporated into polymers or coatings that require specific functionalities.
Case Studies and Research Findings
- Stress-Protective Effects :
- Histological Studies :
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The target compound belongs to a broader class of 1,2,4-triazole-thioacetamide derivatives. Key structural variations among analogs include:
- Substituents at position 4 of the triazole: Amino, allyl, or ethyl groups.
- Substituents at position 5 of the triazole: Thiophen-2-yl, pyridinyl, phenoxymethyl, or phenyl groups.
- Acetamide substituents : p-Tolyl, naphthyl, benzodioxolylmethyl, or methoxyphenyl groups.
Key Observations:
- Amino vs. Alkyl Groups at Position 4: The amino group in the target compound may enhance solubility and hydrogen-bonding capacity compared to allyl or ethyl substituents in analogs like 6a or VUAA1 .
- Thiophen-2-yl vs.
- Acetamide Substituents : The p-tolyl group in the target compound balances lipophilicity and steric bulk, contrasting with bulkier naphthyl () or polar benzodioxolylmethyl groups () .
Q & A
Q. What are the standard synthetic routes for 2-((4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide?
The synthesis involves nucleophilic substitution between 4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol and N-(p-tolyl)chloroacetamide. A typical procedure uses ethanol/water solvent with KOH as a base under reflux for 1 hour. Post-reaction, the product is precipitated in water, filtered, and recrystallized from ethanol to improve purity. Key parameters include solvent polarity, stoichiometric ratios (1:1), and reaction temperature .
Q. How is the compound characterized using spectroscopic and computational methods?
Structural confirmation employs:
- IR spectroscopy : Identifies functional groups (e.g., C=S stretch near 1200 cm⁻¹, N-H bends ~1580 cm⁻¹).
- NMR (¹H/¹³C) : Assigns proton environments (e.g., p-tolyl methyl at δ ~2.3 ppm) and carbon backbone.
- DFT calculations : B3LYP/6-311G(d,p) basis sets predict vibrational frequencies, NMR chemical shifts, and HOMO-LUMO gaps. Experimental and theoretical data are cross-validated to resolve ambiguities .
Q. What safety protocols are recommended for handling this compound?
Follow GHS hazard codes:
- P201 : Obtain specialized handling instructions before use.
- P210 : Avoid heat/open flames (flammable solvents like ethanol).
- Use PPE (gloves, goggles), work in a fume hood, and store at 2–8°C. Emergency measures include rinsing exposed skin/eyes with water and seeking medical attention for ingestion .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate electronic properties and conformational flexibility?
DFT optimizes molecular geometry and calculates:
- Frontier orbitals : HOMO-LUMO energy gaps (~4–5 eV) indicate charge-transfer potential.
- Torsional profiles : Rotating the thiophene-triazole dihedral angle (-180° to +180°) identifies energy minima/maxima, revealing stable conformers.
- Electrostatic potential maps : Highlight nucleophilic/electrophilic regions for reactivity prediction. These insights guide derivatization strategies .
Q. How can researchers resolve contradictions between experimental and computational spectral data?
Strategies include:
- Purity verification : Use HPLC or TLC to confirm sample homogeneity.
- Solvent effects : Re-acquire NMR in deuterated DMSO to reduce aggregation.
- Basis set validation : Compare B3LYP with M06-2X functionals for better NMR shift accuracy.
- Solid-state analysis : Address polymorphism via X-ray crystallography or IR-microscopy .
Q. What methodologies assess biological activity based on structural analogs?
Triazole derivatives are screened via:
- In vitro assays : MTT for cytotoxicity (IC₅₀ values), MIC for antimicrobial activity.
- Molecular docking : Target enzymes like EGFR (anticancer) or InhA (antituberculosis).
- ADMET prediction : Computational tools (e.g., SwissADME) evaluate bioavailability and toxicity. Prioritize assays based on structural similarity to active analogs (e.g., cladribine derivatives) .
Q. How can reaction conditions be optimized to improve synthesis yield?
Systematic optimization includes:
- Solvent screening : Test DMF or THF for better solubility.
- Catalyst addition : Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution.
- Temperature gradients : Reflux vs. microwave-assisted synthesis to reduce time.
- Workup adjustments : Replace water precipitation with column chromatography for sensitive intermediates .
Methodological Notes
- Data Validation : Cross-reference experimental spectra with computational predictions to minimize misassignments.
- Safety Compliance : Adopt protocols from analogous triazole derivatives due to limited direct data on the target compound.
- Biological Testing : Focus on assays validated for 1,2,4-triazole scaffolds (e.g., antifungal: CYP51 inhibition; anticancer: apoptosis markers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
